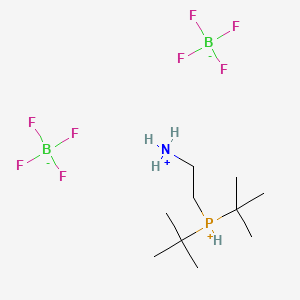
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) is a chemical compound with the molecular formula C10H26B2F8NP and a molecular weight of 364.90 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a (2-ammonioethyl) group and two T-butyl groups, with bis(tetrafluoroborate) as the counterion . It is used in various scientific research applications due to its distinctive properties.
作用机制
Target of Action
It is known to be a ligand suitable for various coupling reactions .
Mode of Action
This compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . In these reactions, it facilitates the coupling of two different components to form a new bond.
Result of Action
The primary result of the action of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate) is the facilitation of various coupling reactions. It acts as a ligand, aiding in the formation of new bonds between different components .
生化分析
Biochemical Properties
(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Buchwald-Hartwig cross-coupling reactions, Heck reactions, and Hiyama coupling reactions . These interactions are crucial for the synthesis of complex organic molecules, which are essential in biochemical research.
Cellular Effects
The effects of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic pathways .
Molecular Mechanism
At the molecular level, (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to participate in various coupling reactions highlights its versatility and importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for optimizing its use in biochemical research .
Transport and Distribution
The transport and distribution of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) typically involves the reaction of di-T-butylphosphine with (2-ammonioethyl)halide in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The resulting phosphonium salt is then treated with tetrafluoroboric acid to form the bis(tetrafluoroborate) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The (2-ammonioethyl) group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
科学研究应用
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving phosphonium-based compounds and their interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- (2-Ammonioethyl)DI-T-butylphosphonium chloride
- (2-Ammonioethyl)DI-T-butylphosphonium bromide
- (2-Ammonioethyl)DI-T-butylphosphonium iodide
Uniqueness
(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate) is unique due to its bis(tetrafluoroborate) counterion, which provides enhanced stability and solubility compared to other halide salts. This makes it particularly useful in applications requiring high stability and solubility .
属性
IUPAC Name |
2-ditert-butylphosphaniumylethylazanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NP.2BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2*2-1(3,4)5/h7-8,11H2,1-6H3;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDZPSIELCQBF-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CC[NH3+])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26B2F8NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
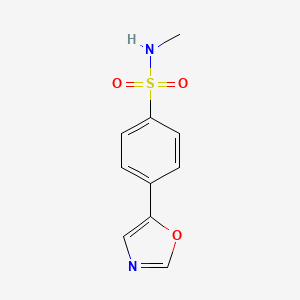

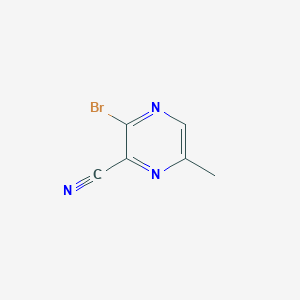
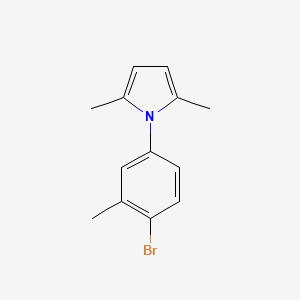
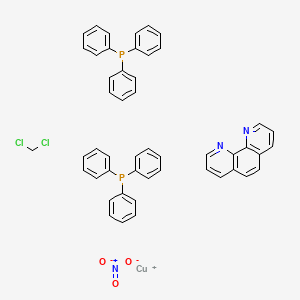
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338426.png)
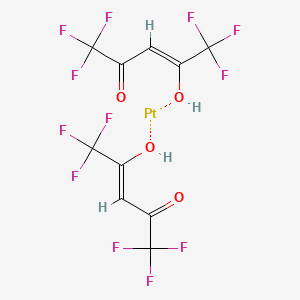
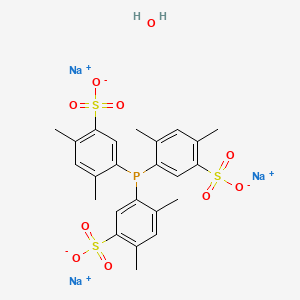
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
